Cycloaraneosene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

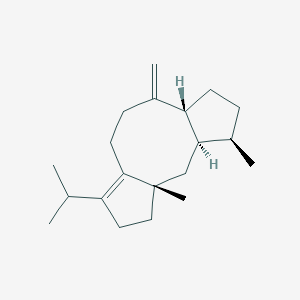

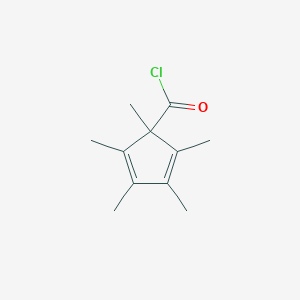

Cycloaraneosene is a cycloalkene hydrocarbon with the chemical formula C10H12. It is a unique compound due to its strained, highly reactive structure. Cycloaraneosene has been the subject of scientific research for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Applications

Cycloaraneosene and its derivatives have drawn interest in synthetic chemistry, particularly in exploring strategies for constructing complex bicyclic systems. For instance, the synthesis of cycloaraneosene's core structure has been achieved through a meticulous process involving ring-closing metathesis and palladium-mediated coupling reactions. This synthesis pathway is significant for generating the central eight-membered ring and introducing exocyclic side-chains, offering a foundation for creating diverse cycloaraneosene-based compounds with potential applications in various scientific fields (Ruprah et al., 2002).

Biocatalysis and Enzymatic Functions

In the realm of enzymatic reactions and natural product biosynthesis, cycloaraneosene has demonstrated its versatility. A group of cytochrome P450 enzymes, known for their role in catalyzing complex chemical transformations, has been found to reshape the cycloaraneosene framework into a highly oxidized and rearranged sordarinane architecture. This transformation involves novel enzyme functions, such as C-C bond cleavage and selective oxidation processes, highlighting the potential of cycloaraneosene-based compounds in generating new chemical entities with unique properties (Chen et al., 2022).

Cyclodextrin Research and Industrial Applications

Cycloaraneosene's structural and functional resemblance to cyclodextrins, a class of cyclic oligosaccharides, has made it a subject of interest in various scientific explorations. Cyclodextrins, known for their ability to form inclusion complexes with small molecules, have found widespread applications across industries, including pharmaceuticals, food, cosmetics, and agriculture. The studies on cyclodextrins shed light on the potential pathways and applications for cycloaraneosene and its derivatives, indicating their capability to revolutionize multiple industrial sectors (Davis & Brewster, 2004).

Propriétés

Numéro CAS |

110990-41-5 |

|---|---|

Nom du produit |

Cycloaraneosene |

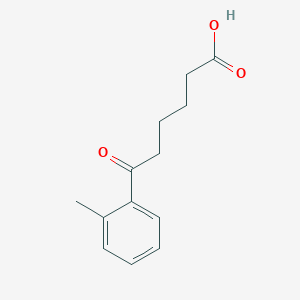

Formule moléculaire |

C20H32 |

Poids moléculaire |

272.5 g/mol |

Nom IUPAC |

(1R,3S,11R,14R)-3,14-dimethyl-10-methylidene-6-propan-2-yltricyclo[9.3.0.03,7]tetradec-6-ene |

InChI |

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13,15,17-18H,3,6-12H2,1-2,4-5H3/t15-,17+,18-,20+/m1/s1 |

Clé InChI |

RROMSRXZXPWQPJ-QEEHTWDDSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3(CCC(=C3CCC2=C)C(C)C)C |

SMILES |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

SMILES canonique |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)